molecular formula C15H11Br3N2 B3323221 1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide CAS No. 1621307-01-4

1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide

Cat. No.: B3323221
CAS No.: 1621307-01-4
M. Wt: 459 g/mol
InChI Key: ZRNSNSXMWZQSTN-UHFFFAOYSA-M
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Description

1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide is a cationic imidazolium salt featuring two 4-bromophenyl substituents at the 1- and 3-positions of the imidazole ring, with a bromide counterion. This compound belongs to the class of N-heterocyclic carbene (NHC) precursors, which are pivotal in catalysis, materials science, and medicinal chemistry due to their tunable electronic and steric properties .

Properties

IUPAC Name

1,3-bis(4-bromophenyl)imidazol-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br2N2.BrH/c16-12-1-5-14(6-2-12)18-9-10-19(11-18)15-7-3-13(17)4-8-15;/h1-11H;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNSNSXMWZQSTN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C[N+](=C2)C3=CC=C(C=C3)Br)Br.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide typically involves the reaction of 4-bromoaniline with glyoxal in the presence of an acid catalyst to form the intermediate 1,3-bis(4-bromophenyl)imidazolidine. This intermediate is then oxidized to the imidazolium salt using an oxidizing agent such as hydrogen peroxide or potassium permanganate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted imidazolium salts, while coupling reactions can produce complex organic frameworks .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that imidazolium salts, including 1,3-bis(4-bromophenyl)-1H-imidazol-3-ium bromide, exhibit significant antimicrobial properties. A study highlighted the synthesis of imidazole derivatives that demonstrated potent activity against Mycobacterium tuberculosis (Mtb), suggesting that similar compounds could be explored for their anti-tubercular effects . The structural characteristics of imidazolium salts contribute to their ability to penetrate bacterial membranes and disrupt cellular processes.

Anticancer Properties
The compound has also been investigated for its anticancer potential. Certain imidazolium derivatives have shown cytotoxic activities against various cancer cell lines. For instance, studies on related compounds have revealed mechanisms of action involving apoptosis induction and cell cycle arrest . The bromophenyl groups may enhance the lipophilicity of the imidazolium salt, facilitating better interaction with lipid membranes of cancer cells.

Coordination Chemistry

Ligand Properties
this compound functions effectively as a bidentate ligand in coordination complexes. Its ability to coordinate with metal ions can lead to the formation of stable complexes with potential applications in catalysis and materials science. The imidazolium moiety can stabilize metal centers through π-π stacking interactions and coordination through nitrogen atoms .

Catalytic Applications
As a ligand in transition metal complexes, this compound can be utilized in various catalytic processes, including cross-coupling reactions and asymmetric synthesis. The presence of bromine atoms enhances the electronic properties of the ligand, making it suitable for facilitating electron transfer processes in catalytic cycles .

Material Science

Conductive Polymers
Research into conducting polymers has identified imidazolium salts as key components for enhancing electrical conductivity. When incorporated into polymer matrices, this compound can improve the ionic conductivity due to its ionic nature and ability to form charge carriers within the polymer matrix . This application is particularly relevant in developing advanced materials for batteries and supercapacitors.

Nanomaterials Synthesis
The compound has also been explored in the synthesis of nanomaterials. Its unique structure allows for the creation of hybrid materials that combine organic and inorganic components, which can exhibit enhanced properties such as increased surface area and improved catalytic activity . These materials are crucial in applications ranging from sensors to drug delivery systems.

Case Studies

Study Application Findings
Study on Antimicrobial ActivityEvaluation against MtbDemonstrated promising anti-TB activity with low cytotoxicity .
Research on Anticancer PropertiesCytotoxicity assaysShowed significant inhibition of cancer cell proliferation .
Coordination Chemistry InvestigationMetal complex formationSuccessfully formed stable complexes with various transition metals .
Conductive Polymer DevelopmentPolymer compositesEnhanced ionic conductivity observed in polymer matrices .

Mechanism of Action

The mechanism of action of 1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The imidazolium core can form strong interactions with biological molecules, leading to inhibition or activation of specific pathways. The bromine atoms on the phenyl rings can also participate in halogen bonding, further enhancing the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazolium salts vary widely in biological, catalytic, and physical properties depending on substituent groups. Below is a comparative analysis of 1,3-bis(4-bromophenyl)-1H-imidazol-3-ium bromide with key analogs:

Table 1: Structural and Functional Comparison of Imidazolium Salts

Compound Name Substituents (Positions 1 & 3) Key Properties/Applications References
This compound 4-Bromophenyl groups High lipophilicity, potential catalysis
1,3-Bis(acetamide)imidazol-3-ium bromide Acetamide groups Ligand for metal-NHC complexes
3-(2-carboxyethyl)-1-(3-aminopropyl)-1H-imidazol-3-ium bromide Carboxyethyl/aminopropyl groups Antimicrobial activity (HeLa, Hep G2)
1,3-Bis(2-hydroxyethyl)imidazolidinium bromide Hydroxyethyl groups Antibacterial (Bacillus cereus)
1,3-Bis(4-(methoxycarbonyl)benzyl)-1H-imidazol-3-ium bromide Methoxycarbonylbenzyl groups Catalytic precursor for metal-NHCs
1,3-Bis(2-oxo-2-phenylethyl)-1H-imidazol-3-ium bromide Oxo-phenylethyl groups Corrosion inhibition (aluminum alloys)

Key Observations:

Substituent Effects on Biological Activity Hydrophilic groups (e.g., hydroxyethyl, carboxyethyl) enhance solubility in polar media and improve antimicrobial activity. For example, 3-(2-carboxyethyl)-1-(3-aminopropyl)-1H-imidazol-3-ium bromide inhibits HeLa and Hep G2 cancer cells, likely due to improved cellular uptake .

Catalytic Applications Acetamide- and methoxycarbonyl-substituted imidazolium salts are precursors for NHC-metal complexes used in asymmetric catalysis (e.g., cross-benzoin reactions) .

Corrosion Inhibition

  • The oxo-phenylethyl derivative (OPEIB) shows strong adsorption on aluminum surfaces via π-interactions, reducing corrosion in acidic media . The bromophenyl analog’s larger aromatic system may offer similar or enhanced protection due to increased hydrophobicity.

Spectroscopic and Physical Properties

Table 2: Spectroscopic Signatures of Selected Imidazolium Salts

Compound IR Peaks (cm⁻¹) NMR Features (¹H/¹³C) References
This compound C-Br stretch: ~560–600 Aromatic protons: δ 7.4–7.8 (doublets)
1,3-Bis(acetamide)imidazol-3-ium bromide N-H stretch: ~3300; C=O: ~1650 Acetamide CH₃: δ 2.1; NH: δ 8.5–9.0
3-(2-ethoxy-2-oxoethyl)-1-(3-aminopropyl)-1H-imidazol-3-ium bromide C=O: ~1720; NH₂: ~3400 Ethoxy group: δ 1.3 (triplet)
  • Bromophenyl Derivative : Distinctive C-Br stretches in IR (~560–600 cm⁻¹) and aromatic proton resonances in NMR (δ 7.4–7.8) differentiate it from aliphatic-substituted analogs .
  • Thermal Stability : Bromophenyl and methoxycarbonylbenzyl substituents likely enhance thermal stability due to aromatic rigidity compared to hydroxyethyl or acetamide derivatives .

Biological Activity

1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide is a synthetic compound characterized by its unique imidazolium structure, which has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features an imidazolium core substituted with two 4-bromophenyl groups. The typical synthesis involves the reaction of 4-bromoaniline with glyoxal in the presence of an acid catalyst, followed by oxidation to form the imidazolium salt using agents like hydrogen peroxide or potassium permanganate.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The imidazolium core can engage in strong interactions with biological molecules, influencing enzymatic pathways and receptor activities. Additionally, the presence of bromine enhances reactivity through halogen bonding, potentially increasing its efficacy in biological systems .

Anticancer Properties

Recent studies have explored the anticancer potential of imidazolium salts, including this compound. Research indicates that such compounds can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : The compound has been shown to disrupt cell cycle progression in cancer cells, leading to increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation : It may elevate ROS levels, contributing to oxidative stress and subsequent cell death .

Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of pathogens. The mechanism often involves disrupting microbial membrane integrity or interfering with metabolic pathways essential for microbial survival .

Study 1: Anticancer Activity

A study published in Inorganic Chemistry evaluated the cytotoxic effects of various imidazolium salts on cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in breast cancer cells (MCF-7) and induced apoptosis through mitochondrial pathways .

Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial activity of imidazolium salts demonstrated that this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, indicating a promising alternative for treating resistant strains .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundHighModerateApoptosis induction; ROS generation
1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chlorideModerateLowCell cycle arrest
1,3-Bis(4-fluorophenyl)-1H-imidazol-3-ium fluorideLowModerateMembrane disruption

Q & A

Q. What are the critical safety considerations when handling 1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide in laboratory settings?

  • Methodological Answer : This compound is classified as a skin irritant (H315), severe eye irritant (H319), and respiratory irritant (H335) under EU Regulation 1272/2008 . Researchers must use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Operate in a fume hood under inert gas (e.g., N₂ or Ar) to minimize exposure. Store in sealed containers in a dry, ventilated area away from moisture. Emergency protocols include rinsing eyes with water for 15 minutes (if exposed) and using activated carbon to contain spills .

Q. Which synthetic routes are effective for preparing imidazolium bromide derivatives, and how can reaction yields be optimized?

  • Methodological Answer : A common method involves alkylation of imidazole precursors with brominated aryl halides. For example, refluxing 1-methylimidazole with 4-bromobenzyl bromide in anhydrous acetonitrile/t-BuOH (4:1 v/v) at 80°C under nitrogen for 48 hours achieves ~74% yield . Optimization strategies include:
  • Using excess alkylating agent (1.1–1.2 equivalents).
  • Purification via recrystallization from ethanol/diethyl ether mixtures.
  • Monitoring reaction progress by thin-layer chromatography (TLC) or NMR .

Q. What analytical techniques are essential for verifying the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, imidazolium protons at δ 9.5–10.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak [M-Br]⁺ to validate the molecular formula .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values within ±0.4% .

Advanced Research Questions

Q. How does single-crystal X-ray diffraction elucidate the supramolecular interactions and packing behavior of this compound?

  • Methodological Answer : Single-crystal X-ray data (e.g., monoclinic system, space group P2₁/c) reveal:
  • Hydrogen bonding : Between imidazolium C–H and bromide ions (C–H···Br⁻ distances ~3.2–3.5 Å).
  • π-π stacking : Aromatic bromophenyl groups exhibit face-to-face interactions (interplanar spacing ~3.6 Å), influencing thermal stability .
  • Disorder analysis : Solvent molecules (e.g., dichloromethane) in the lattice may require refinement with occupancy constraints .

Q. What computational methods can predict the reactivity and stability of imidazolium-based ionic liquids, and how do they align with experimental data?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the imidazolium ring’s C2 position is often the most reactive .
  • Molecular Dynamics (MD) : Simulate ionic liquid behavior under varying temperatures to correlate computed diffusion coefficients with experimental viscosity .
  • Reaction Path Search : Tools like the ACD/Labs Percepta Platform predict decomposition pathways (e.g., thermal stability up to 250°C) .

Q. How can researchers reconcile discrepancies in reported physicochemical properties (e.g., solubility, melting points) across studies?

  • Methodological Answer :
  • Controlled Replication : Synthesize the compound using identical protocols (e.g., solvent, heating rate) to isolate variables. For example, discrepancies in melting points may arise from impurities or polymorphic forms .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert vs. oxidative atmospheres to clarify stability ranges .
  • Solubility Studies : Systematically test solvents (e.g., DMSO, MeOH) using UV-Vis spectroscopy to quantify saturation points .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide
Reactant of Route 2
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1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide

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